molecular formula C10H16N2 B8512701 (5-Isopropyl-2-methylpyridin-3-yl)methanamine

(5-Isopropyl-2-methylpyridin-3-yl)methanamine

Cat. No. B8512701
M. Wt: 164.25 g/mol
InChI Key: MDACBHCDPMJHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

To a stirring solution of 96.6 mg (0.370 mmol) of 1-(2-methyl-5-(prop-1-en-2-yl)pyridin-3-yl)-N-((oxobornyl)methylene)methanamine and 88.5 mg (0.372 mmol) of CoCl2.6H2O in 4 mL of EtOH at 50° C. was added 160 mg of NaBH4 in 2 portions. After heating the mixture at 50° C. under Ar for 5 h, the reaction mixture was cooled and 5 N HCl was added to a pH=1. The mixture was stirred at r.t. for 15 h and concentrated. Water was added, and NH4OH was added to a pH=9. The aqueous layer was extracted with the extract of (40 mL of CHCl3: 5 mL of MeOH: 5 mL H2O) (2×). The combined extracts were dried over Na2SO4, filtered, and concentrated. (5-isopropyl-2-methylpyridin-3-yl)methanamine was used in the next reaction without further purification.
Name
1-(2-methyl-5-(prop-1-en-2-yl)pyridin-3-yl)-N-((oxobornyl)methylene)methanamine
Quantity
96.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
CoCl2.6H2O
Quantity
88.5 mg
Type
reactant
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH2:8][N:9]=CC2C(=O)C3C(C)(C)C2(C)CC3)=[CH:6][C:5]([C:22]([CH3:24])=[CH2:23])=[CH:4][N:3]=1.[BH4-].[Na+].Cl>CCO>[CH:22]([C:5]1[CH:6]=[C:7]([CH2:8][NH2:9])[C:2]([CH3:1])=[N:3][CH:4]=1)([CH3:24])[CH3:23] |f:1.2|

Inputs

Step One
Name
1-(2-methyl-5-(prop-1-en-2-yl)pyridin-3-yl)-N-((oxobornyl)methylene)methanamine
Quantity
96.6 mg
Type
reactant
Smiles
CC1=NC=C(C=C1CN=CC1C2(CCC(C1=O)C2(C)C)C)C(=C)C
Name
CoCl2.6H2O
Quantity
88.5 mg
Type
reactant
Smiles
Name
Quantity
160 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water was added
ADDITION
Type
ADDITION
Details
NH4OH was added to a pH=9
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with the
EXTRACTION
Type
EXTRACTION
Details
extract of (40 mL of CHCl3: 5 mL of MeOH: 5 mL H2O) (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
(5-isopropyl-2-methylpyridin-3-yl)methanamine was used in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(C)(C)C=1C=C(C(=NC1)C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.